An In-depth Technical Guide to the Chemical Properties and Applications of 2,4,6-Tribromophenyl Methacrylate (TBPMA)
An In-depth Technical Guide to the Chemical Properties and Applications of 2,4,6-Tribromophenyl Methacrylate (TBPMA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Tribromophenyl methacrylate (TBPMA) is a brominated aromatic methacrylate monomer of significant interest in the field of polymer science. Its unique chemical structure, characterized by a tribrominated phenyl ring attached to a methacrylate functional group, imparts valuable properties to polymers, most notably enhanced flame retardancy and a high refractive index. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of TBPMA, with a focus on providing practical insights for researchers and professionals in materials science and related fields. While primarily used in materials science, the principles of polymer modification and the use of functional monomers can have relevance in the development of advanced drug delivery systems and medical devices, where polymer properties are critical.
Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of TBPMA is essential for its effective use in research and development.
Identification and Structure
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IUPAC Name: (2,4,6-tribromophenyl) 2-methylprop-2-enoate[1][2]
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Synonyms: 2,4,6-Tribromophenyl 2-methylacrylate, Methacrylic Acid 2,4,6-Tribromophenyl Ester[1][3]
The molecular structure of TBPMA features a methacrylate group, which allows for polymerization, and a phenyl ring substituted with three bromine atoms. The high bromine content is a key contributor to its flame-retardant properties.
Physical Properties
TBPMA is a white to off-white crystalline solid at room temperature.[1] Key physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Melting Point | 66-70 °C | [3] |
| Appearance | White to light yellow to light orange powder to crystal | [1][3] |
| Solubility | Soluble in Methanol | [] |
Further research into its solubility in a broader range of common laboratory solvents such as acetone, tetrahydrofuran (THF), and dichloromethane would be beneficial for its application in various polymerization techniques.
Synthesis of 2,4,6-Tribromophenyl Methacrylate
The synthesis of TBPMA typically involves the esterification of 2,4,6-tribromophenol with methacryloyl chloride or methacrylic anhydride. A general laboratory-scale synthesis protocol is outlined below.
Reaction Principle
The synthesis is a nucleophilic acyl substitution reaction where the hydroxyl group of 2,4,6-tribromophenol attacks the carbonyl carbon of the methacryloyl chloride, leading to the formation of the ester and hydrochloric acid as a byproduct. A base, such as triethylamine or pyridine, is typically used to neutralize the HCl and drive the reaction to completion.
Caption: General synthesis scheme for 2,4,6-Tribromophenyl Methacrylate.
Experimental Protocol
Materials:
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2,4,6-Tribromophenol
-
Methacryloyl chloride
-
Triethylamine
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)
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Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere, dissolve 2,4,6-tribromophenol in anhydrous THF.
-
Addition of Base: Add triethylamine to the solution and cool the mixture to 0 °C in an ice bath.
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Addition of Acylating Agent: Slowly add methacryloyl chloride dropwise from the dropping funnel to the stirred solution. Maintain the temperature at 0 °C during the addition.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by thin-layer chromatography).
-
Work-up:
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Filter the reaction mixture to remove the triethylammonium chloride precipitate.
-
Wash the filtrate with a saturated sodium bicarbonate solution to remove any unreacted acid chloride and acidic byproducts.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
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Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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-
Purification: The crude TBPMA can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure product.
Note: This is a generalized protocol. The specific molar ratios of reactants, reaction times, and purification methods may need to be optimized for best results.
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the identity and purity of synthesized TBPMA.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the two aromatic protons on the tribrominated ring. The methacrylate group will exhibit characteristic signals for the vinyl protons (two singlets or a multiplet) and the methyl protons (a singlet).
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the vinyl carbons, the aromatic carbons (with and without bromine substitution), and the methyl carbon.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of TBPMA will exhibit characteristic absorption bands for its functional groups. While an experimental spectrum for TBPMA is not provided, data for the closely related 2,4,6-tribromophenyl acrylate is available and can be used for general comparison.[6]
Expected Characteristic FTIR Peaks for TBPMA:
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | =C-H stretch (vinyl) |
| ~2950-2850 | C-H stretch (methyl) |
| ~1735 | C=O stretch (ester) |
| ~1635 | C=C stretch (vinyl) |
| ~1450 | C-H bend (methyl) |
| ~1200-1000 | C-O stretch (ester) |
| ~850-750 | C-H out-of-plane bend (aromatic) |
| ~600-500 | C-Br stretch |
Polymerization and Applications
TBPMA is primarily used as a comonomer in free-radical polymerization to incorporate its desirable properties into a polymer matrix.
Polymerization
TBPMA can be copolymerized with a variety of other vinyl monomers, such as styrene, methyl methacrylate, and acrylates, using standard free-radical polymerization techniques initiated by thermal or photoinitiators. The reactivity of the methacrylate group allows for its incorporation into polymer chains.
Caption: General workflow for the polymerization of TBPMA.
Key Applications
The incorporation of TBPMA into polymers leads to materials with enhanced properties, making them suitable for a range of specialized applications.
The presence of the electron-rich bromine atoms and the aromatic ring in TBPMA contributes to a high refractive index. Polymers incorporating TBPMA can exhibit increased refractive indices, making them suitable for optical applications such as high-performance lenses, optical fibers, and coatings. For instance, polymers containing brominated acrylate monomers can achieve a refractive index of approximately 1.60.[9] The ability to precisely tune the refractive index of a polymer by copolymerization with monomers like TBPMA is of great interest in the design of advanced optical materials.
Safety and Handling
TBPMA should be handled with appropriate safety precautions in a laboratory setting.
-
GHS Hazard Statements: According to available safety data, TBPMA is classified as harmful if swallowed (H302), causes serious eye irritation (H319), and may cause long-lasting harmful effects to aquatic life (H413).[2]
-
Precautionary Statements: Standard safe handling procedures should be followed, including wearing personal protective equipment (gloves, safety glasses), working in a well-ventilated area, and avoiding ingestion and contact with skin and eyes.[1] Store in a cool, dry place away from incompatible materials.[1]
Conclusion
2,4,6-Tribromophenyl methacrylate is a valuable functional monomer for the development of advanced polymers with enhanced flame retardancy and high refractive indices. Its reactive nature allows for its permanent incorporation into polymer backbones, offering a durable and non-leaching solution for property modification. For researchers and professionals, a clear understanding of its synthesis, characterization, and polymerization behavior is key to unlocking its full potential in the design of next-generation materials for a wide array of applications, from electronics and optics to potentially specialized biomedical devices where material properties are paramount. Further research to quantify its effects on polymer properties and to explore its utility in emerging fields is warranted.
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